molecular formula C14H10O B1211453 (9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene

(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene

Cat. No. B1211453
M. Wt: 194.23 g/mol
InChI Key: PXPGRGGVENWVBD-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene is a 9,10-epoxy-9,10-dihydrophenanthrene.

Scientific Research Applications

Metabolism Studies

(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene has been studied for its metabolism in rats. It is converted into various compounds including trans-9,10-dihydro-9,10-dihydroxyphenanthrene and its conjugates, N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l-cysteine, and several sulphates and glucosiduronates. The epoxide rearranges to 9-hydroxyphenanthrene and reacts with water and N-acetylcysteine (Boyland & Sims, 1965).

Application in Epoxy Resin

(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene and its derivatives, such as DOPO, are used to develop flame retardants and curing agents for epoxy resins. These derivatives enhance the thermal stability and flame retardancy of the resins, making them suitable for high-performance applications like aerospace (Huang Jie, 2006). Furthermore, novel monomers with bis-(9,10-dihydro-9-oxa-10-oxide-10-phosphaphenanthrene-10-yl-) substituents have been developed for high phosphorus content epoxy resins, offering high glass-transition temperatures and excellent flame retardancy (Ying‐Ling Liu, 2002).

Electrosynthesis and Polymer Research

The compound is also used in electrosynthesis for creating electroactive and fluorescent polyphenanthrenes. These polymers exhibit moderate redox stability and good thermal stability and emit yellow-green light (Kaiwen Lin et al., 2015). Additionally, electrochemical copolymerization of 9,10-dihydrophenanthrene and 3-methylthiophene results in copolymers with tunable fluorescence properties, good electrochemical behavior, and high electrical conductivity (Cong-cong Liu et al., 2010).

Environmental Impact Studies

The compound has been used as a model to study the conversion of polycyclic aromatic hydrocarbons to potentially mutagenic and/or carcinogenic products under simulated environmental conditions (J. Patel et al., 1978).

properties

Product Name

(9R,10S)-9,10-epoxy-9,10-dihydrophenanthrene

Molecular Formula

C14H10O

Molecular Weight

194.23 g/mol

IUPAC Name

(1aR,9bS)-1a,9b-dihydrophenanthro[9,10-b]oxirene

InChI

InChI=1S/C14H10O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8,13-14H/t13-,14+

InChI Key

PXPGRGGVENWVBD-OKILXGFUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[C@H]3[C@H](O3)C4=CC=CC=C42

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C42

synonyms

9,10-dihydrophenanthrene 9,10-epoxide
9,10-EDPN
9,10-epoxy-9,10-dihydrophenanthrene
9,10-epoxy-9,10-dihydrophenanthrene, (+-)-isomer
phenanthrene 9,10-oxide
phenanthrene-9,10-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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